

BM30 Beamline: A Technical Guide to Energy Range, Resolution, and Experimental Capabilities

Author: BenchChem Technical Support Team. Date: December 2025

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The **BM30** beamline at the European Synchrotron Radiation Facility (ESRF) is a versatile X-ray source dedicated to cutting-edge research in structural biology, materials science, and environmental science. This guide provides an in-depth overview of the beamline's core technical specifications, experimental methodologies, and operational workflows. **BM30** is a Collaborating Research Group (CRG) beamline that hosts two distinct experimental stations: FAME/FAME-PIX, for X-ray Absorption Spectroscopy, and the former FIP-**BM30**A, for Protein Crystallography.

Quantitative Data Summary

The key performance indicators of the **BM30** beamline's two experimental stations are summarized below. These tables provide a clear comparison of their respective energy ranges, resolutions, and other critical parameters.

FAME (French Absorption Spectroscopy in Materials and Environmental Science) / FAME-PIX

The FAME station is primarily used for X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure



(EXAFS) techniques. It is particularly well-suited for studying diluted elements in complex matrices.

Parameter	Value
Energy Range	4.8 - 40.0 keV[1][2]
Energy Resolution	0.6 eV @ 12 keV[3]
Maximum Flux on Sample	1 x 10 ¹² ph/s @ 12 keV[3]
Spot Size on Sample (H x V)	15 - 200 μm x 15 - 80 μm[3]

FIP-BM30A (French Beamline for Protein Crystallography)

Note: The FIP beamline has since moved to the BM07 port and is now known as FIP2 with an upgraded energy range. The specifications provided here are for the original FIP-**BM30**A station.

FIP-**BM30**A was a highly automated beamline dedicated to protein crystallography, with a strong emphasis on Multi-wavelength Anomalous Diffraction (MAD) and Single-wavelength Anomalous Diffraction (SAD) experiments.[4][5]

Parameter	Value
Energy Range	7 - 18 keV[4]
Energy Resolution (ΔΕ/Ε)	~10 ⁻³ to 10 ⁻⁴ [4]
Beam Intensity	0.5×10^{11} photons/s/(0.3x0.3 mm²) at 12.5 keV with 2×10^{-4} energy resolution[4]

Experimental Protocols

The following sections detail the generalized methodologies for the primary experimental techniques employed at the **BM30** beamline.



X-ray Absorption Spectroscopy (XAS) at FAME

X-ray Absorption Spectroscopy is a powerful technique for probing the local atomic structure and chemical state of a specific element within a sample. The experimental protocol generally follows these steps:

- Sample Preparation: Samples can be in various forms, including solids, liquids, and gases.
 For solid samples, they are often ground into a fine powder and pressed into a pellet of uniform thickness. The concentration of the element of interest is adjusted to achieve an optimal absorption edge step. For dilute samples, fluorescence detection is typically used.
- Beamline Setup and Energy Calibration: The monochromator, comprised of two Si[6] crystals, is used to select the desired X-ray energy.[3] The energy is calibrated using a reference foil of a pure element with a well-known absorption edge energy.
- Data Collection: The incident X-ray intensity (I₀) is measured by an ion chamber before the sample. The transmitted intensity (I₁) is measured by a second ion chamber after the sample. For fluorescence measurements, a multi-element Germanium detector is positioned at 90 degrees to the incident beam to collect the fluorescence signal (If).[1] The sample is scanned through a range of energies across the absorption edge of the element of interest.
- Data Analysis: The absorption coefficient (μ) is calculated as μ(E) = ln(I₀/I₁). For fluorescence data, the absorption is proportional to If/I₀. The pre-edge background is subtracted, and the edge jump is normalized. The EXAFS oscillations are then extracted and Fourier transformed to obtain a radial distribution function, providing information about the coordination environment of the absorbing atom.

Protein Crystallography at FIP-BM30A

Protein crystallography determines the three-dimensional atomic structure of a protein by analyzing the diffraction pattern of an X-ray beam scattered by a protein crystal. The workflow at the highly automated FIP-**BM30**A typically involved the following:

 Crystal Preparation and Mounting: Protein crystals are cryo-cooled to minimize radiation damage during data collection. The Cryogenic Automated Transfer System (CATS) allowed for remote and automated mounting of crystal samples on the goniometer.



- Crystal Screening and Centering: An automated system was used to screen multiple crystals
 to identify the one with the best diffraction quality. The selected crystal is then precisely
 centered in the X-ray beam.
- Data Collection Strategy: For MAD or SAD experiments, the X-ray energy is tuned to the
 absorption edge of an anomalous scatterer (e.g., selenium or a heavy metal) incorporated
 into the protein. A series of diffraction images are collected as the crystal is rotated. The
 automated system optimizes the data collection strategy, including the choice of wavelengths
 for MAD experiments.[5]
- Data Processing: The collected diffraction images are processed to determine the position and intensity of each diffraction spot. This data is then used to calculate the electron density map of the protein.
- Structure Solution and Refinement: The initial electron density map is used to build a model
 of the protein structure. This model is then refined against the experimental data to obtain
 the final, high-resolution atomic structure.

Visualizations

The following diagrams illustrate the typical experimental workflows at the FAME and FIP-**BM30**A stations.



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Caption: A generalized workflow for an X-ray Absorption Spectroscopy (XAS) experiment at the FAME beamline.





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Caption: A typical automated workflow for a protein crystallography experiment at the FIP-BM30A beamline.

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- To cite this document: BenchChem. [BM30 Beamline: A Technical Guide to Energy Range, Resolution, and Experimental Capabilities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569682#bm30-beamline-energy-range-and-resolution]

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